molecular formula C24H17ClF3NO3S B1676550 1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol

1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B1676550
M. Wt: 491.9 g/mol
InChI Key: JCCQFQOPADDTRS-UHFFFAOYSA-N
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Description

MF266-1 is a synthetic organic compound known for its role as a selective E prostanoid receptor 4 antagonist. This compound has shown significant potential in relieving joint inflammation and pain in rodent models of osteoarthritis and rheumatoid arthritis .

Preparation Methods

The synthesis of MF266-1 involves several steps, including the reaction of 5-chloro-2-(phenylmethoxy)phenyl with thiophene-2-yl and pyridin-3-yl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for MF266-1 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

MF266-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MF266-1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of selective E prostanoid receptor 4 antagonists. In biology and medicine, MF266-1 is used to investigate the mechanisms of joint inflammation and pain relief in rodent models of osteoarthritis and rheumatoid arthritis

Mechanism of Action

The mechanism of action of MF266-1 involves its selective antagonism of the E prostanoid receptor 4. This receptor is involved in the regulation of inflammation and pain. By blocking this receptor, MF266-1 reduces the inflammatory response and alleviates pain in rodent models of osteoarthritis and rheumatoid arthritis .

Comparison with Similar Compounds

MF266-1 is similar to other selective E prostanoid receptor antagonists, such as MF498 and MF266-3. MF266-1 is unique in its specific binding affinity and selectivity for the E prostanoid receptor 4. This makes it particularly effective in reducing joint inflammation and pain compared to other compounds .

List of Similar Compounds::
  • MF498
  • MF266-3

Properties

Molecular Formula

C24H17ClF3NO3S

Molecular Weight

491.9 g/mol

IUPAC Name

1-[5-[3-(5-chloro-2-phenylmethoxyphenyl)thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C24H17ClF3NO3S/c25-18-6-7-21(32-14-15-4-2-1-3-5-15)20(11-18)19-8-9-33-22(19)16-10-17(13-29-12-16)23(30,31)24(26,27)28/h1-13,30-31H,14H2

InChI Key

JCCQFQOPADDTRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MF266-1;  MF-266-1;  MF 266-1.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 2
Reactant of Route 2
1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 3
Reactant of Route 3
1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 4
Reactant of Route 4
1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 5
Reactant of Route 5
1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol
Reactant of Route 6
Reactant of Route 6
1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol

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